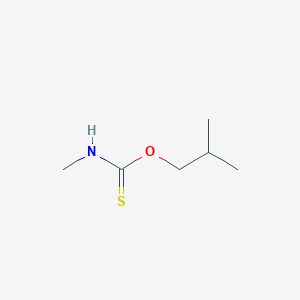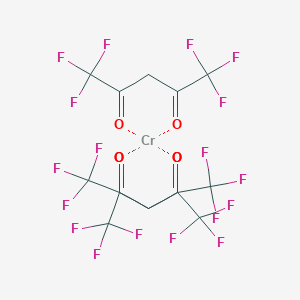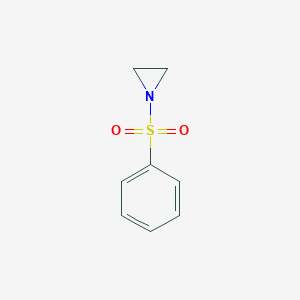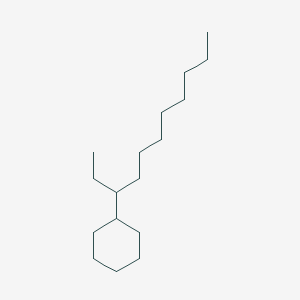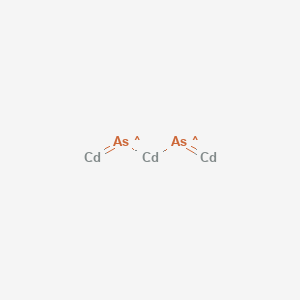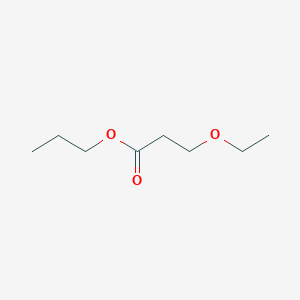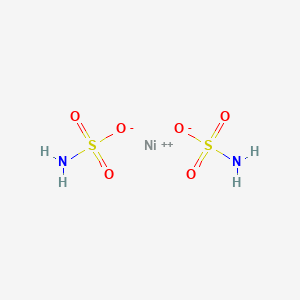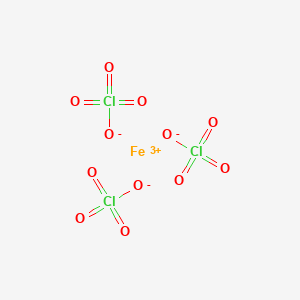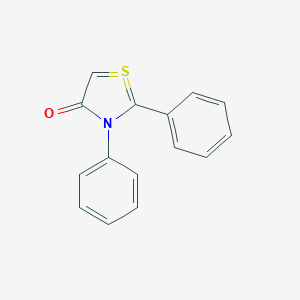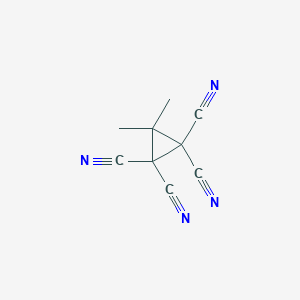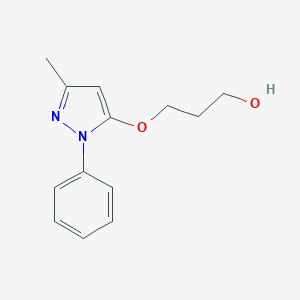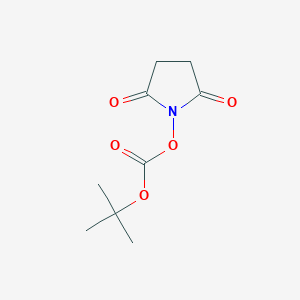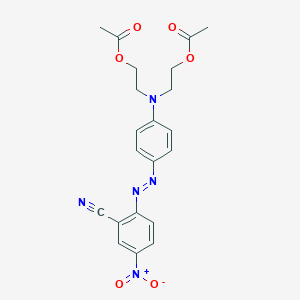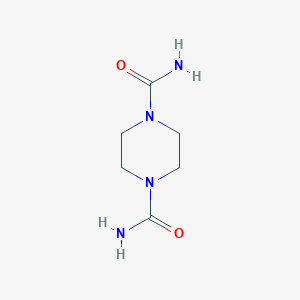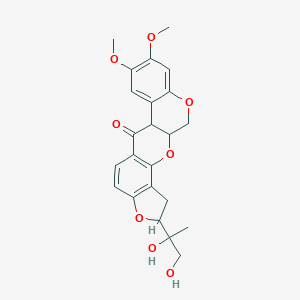
Rotenone, dihydro-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rotenone, dihydro-dihydroxy-, is a natural compound that is derived from the roots of certain plants. It has been used for centuries as a pesticide, and in recent years, it has gained attention for its potential use in scientific research.
科学的研究の応用
Parkinson's Disease Research
Rotenone has been extensively studied for its effects on dopaminergic neurons, particularly in the context of Parkinson's Disease (PD) research. In a study by Alam and Schmidt (2002), rotenone was found to cause degeneration of dopaminergic neurons and induce parkinsonian symptoms in rats (Alam & Schmidt, 2002). Similarly, Tada‐Oikawa et al. (2003) demonstrated that rotenone-induced apoptosis in human cultured cells, suggesting its role in the etiology of PD (Tada‐Oikawa et al., 2003).
Effects on Mitochondrial Function
Rotenone is known to affect mitochondrial function. Tyurina et al. (2013) showed that rotenone exposure resulted in disruption of electron transport and production of reactive oxygen species in human lymphocytes (Tyurina et al., 2013).
Environmental Impact Studies
Rotenone's impact on the environment has also been a subject of research. Dalu et al. (2015) investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015). Additionally, Robertson and SMITH-VANIZ (2008) discussed the use of rotenone in marine research and its perceived environmental effects (Robertson & SMITH-VANIZ, 2008).
Neurotoxicity and Neurodegenerative Diseases
Further exploring its neurotoxic effects, studies like that by Wu et al. (2015) have shown that rotenone impairs autophagic flux and lysosomal functions in models of Parkinson’s disease (Wu et al., 2015). Radad et al. (2019) provided a comprehensive review on rotenone as a model for Parkinson's disease, discussing its implications and mechanisms of action (Radad et al., 2019).
Tritiation and Botanical Research
Filer and Egan (2021) described the synthesis and characterization of a tritiated analogue of dihydrorotenone, highlighting its application in understanding the action of rotenoids at the receptor level in insects (Filer & Egan, 2021).
Reproducibility in Parkinson's Disease Models
Cannon et al. (2009) focused on improving the reproducibility of the rotenone model in Parkinson's disease research (Cannon et al., 2009).
Behavioral and Developmental Studies
Melo et al. (2015) assessed the short-term toxicity of rotenone on the developmental, biochemical, and behavioral aspects in fish, demonstrating its wide range of sublethal effects (Melo et al., 2015).
特性
CAS番号 |
10585-57-6 |
|---|---|
製品名 |
Rotenone, dihydro-dihydroxy- |
分子式 |
C23H24O8 |
分子量 |
428.4 g/mol |
IUPAC名 |
6-(1,2-dihydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H24O8/c1-23(26,10-24)19-7-13-14(30-19)5-4-11-21(25)20-12-6-16(27-2)17(28-3)8-15(12)29-9-18(20)31-22(11)13/h4-6,8,18-20,24,26H,7,9-10H2,1-3H3 |
InChIキー |
HCVCUIIDODCONY-UHFFFAOYSA-N |
SMILES |
CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
正規SMILES |
CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
その他のCAS番号 |
10585-57-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



